molecular formula C21H20ClN3O2 B10862950 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B10862950
M. Wt: 381.9 g/mol
InChI Key: KFADKKBNKIWSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole, pyrrolidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring and the final coupling with the phenyl group. Common reagents used in these reactions include halogenated indoles, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities with the indole moiety of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and its various substituted forms are structurally related to the pyrrolidine ring in the compound.

    Phenyl Derivatives: Compounds such as 2-methylphenylamine and other substituted phenyl derivatives share similarities with the phenyl group in the compound.

Uniqueness

The uniqueness of this compound lies in its combination of indole, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that are not observed in simpler compounds.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20ClN3O2/c1-13-4-2-3-5-19(13)25-20(26)11-18(21(25)27)23-9-8-14-12-24-17-7-6-15(22)10-16(14)17/h2-7,10,12,18,23-24H,8-9,11H2,1H3

InChI Key

KFADKKBNKIWSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.